molecular formula C8H20N2 B2853555 (1-Amino-4-methylpentan-2-yl)dimethylamine CAS No. 923249-13-2

(1-Amino-4-methylpentan-2-yl)dimethylamine

Cat. No.: B2853555
CAS No.: 923249-13-2
M. Wt: 144.262
InChI Key: UQFMHTQPKOPGTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-4-methylpentan-2-yl)dimethylamine typically involves the reaction of 4-methylpentan-2-one with dimethylamine in the presence of a reducing agent . The reaction conditions often include a temperature range of 0-50°C and a reaction time of 1-5 hours. The product is then purified through distillation or recrystallization to achieve the desired purity .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed and purified .

Chemical Reactions Analysis

Types of Reactions

(1-Amino-4-methylpentan-2-yl)dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Amino-4-methylpentan-2-yl)dimethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Amino-4-methylpentan-2-yl)dimethylamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Amino-4-methylpentan-2-yl)dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industrial applications .

Biological Activity

(1-Amino-4-methylpentan-2-yl)dimethylamine, a diamine compound with the molecular formula C8_8H20_{20}N2_2 and a molecular weight of 144.26 g/mol, has garnered interest in various fields due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by a branched alkyl chain and dual amine functionalities, which make it a versatile reagent in organic synthesis and biochemical assays. Its mechanism of action involves interactions with various molecular targets, including enzymes and receptors. It acts as a ligand, binding to specific sites on proteins and altering their activity, which may lead to changes in cellular signaling pathways and metabolic processes.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation : Forms amides or nitriles.
  • Reduction : Produces primary amines.
  • Substitution : Engages in nucleophilic substitution reactions to yield various derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Applications

The biological applications of this compound primarily revolve around its potential interactions with neurotransmitter systems. Preliminary studies suggest that it may influence neurotransmitter receptors, although comprehensive investigations are still needed to elucidate these effects fully .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Characteristics
(1-Amino-4-methylpentan-2-yl)diethylamineC10_{10}H24_{24}N2_2Larger alkyl groups; used as a reagent in organic synthesis.
2-(Dimethylamino)-2-methylpropanalC6_6H15_{15}NAffects neurotransmitter systems; used in pharmaceutical applications.
N,N-DimethylethylenediamineC6_6H16_{16}N2_2Utilized as a building block in polymer chemistry.

The unique branched structure of this compound imparts distinct reactivity patterns and potential biological activities compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the compound's role in enzyme mechanisms and protein interactions. For example, research has indicated that similar diamines can serve as effective catalysts in organic reactions or as components in synthesizing biologically active molecules . However, specific case studies involving this compound are sparse, highlighting the need for further investigation.

Properties

IUPAC Name

2-N,2-N,4-trimethylpentane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-7(2)5-8(6-9)10(3)4/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFMHTQPKOPGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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